molecular formula C8H7ClO5S B1338609 Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate CAS No. 60638-81-5

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

Cat. No.: B1338609
CAS No.: 60638-81-5
M. Wt: 250.66 g/mol
InChI Key: JCUQSWVHGVRETC-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group attached to the benzene ring

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQSWVHGVRETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503317
Record name Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60638-81-5
Record name Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with methyl salicylate (methyl 2-hydroxybenzoate).

    Chlorosulfonation: The hydroxyl group of methyl salicylate is first protected, often by converting it into a methoxy group. The protected compound is then subjected to chlorosulfonation using chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group.

    Deprotection: The protecting group is removed to regenerate the hydroxyl group, yielding methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.

Industrial Production Methods

Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety when handling chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Typically performed with aqueous bases such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Sulfonamides: From nucleophilic substitution with amines.

    Sulfonic Acids: From hydrolysis.

    Hydroxybenzoate Derivatives: From reduction reactions.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Reagent for Sulfonation: Employed in introducing sulfonyl groups into other compounds.

Biology and Medicine

    Pharmaceuticals: Potential precursor for drug molecules, especially those requiring sulfonamide functionalities.

    Biochemical Research: Used in studies involving enzyme inhibition and protein modification.

Industry

    Polymer Chemistry: Utilized in the synthesis of sulfonated polymers.

    Dye and Pigment Production: Intermediate for producing sulfonated dyes.

Mechanism of Action

The compound’s reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophiles. This reactivity is harnessed in various chemical transformations, making it a versatile intermediate. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-sulfamoyl-2-hydroxybenzoate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.

    Methyl 5-chloro-2-hydroxybenzoate: Lacks the sulfonyl functionality, making it less reactive in certain transformations.

    Methyl 5-(methylsulfonyl)-2-hydroxybenzoate: Contains a methylsulfonyl group, offering different reactivity and applications.

Uniqueness

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is unique due to the presence of both a reactive chlorosulfonyl group and a hydroxyl group on the benzene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in synthetic chemistry and industrial processes.

Biological Activity

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a hydroxyl group (-OH), a chlorosulfonyl group (-SO₂Cl), and a methyl ester group. Its molecular formula is C8H8ClO4SC_8H_8ClO_4S with a molecular weight of approximately 239.67 g/mol. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it a candidate for various biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The chlorosulfonyl group is known to facilitate electrophilic reactions, which can lead to the modification of target proteins or nucleic acids. This mechanism is crucial for its potential use as an inhibitor in various biochemical pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in several tumors. Inhibitors targeting CAIX may reduce tumor acidity and inhibit cancer cell invasion .

Table 1: Binding Affinities of this compound Derivatives

CompoundKd (nM)Selectivity Ratio
This compound0.12>100-fold over other CA isozymes
Methyl 4-bromo-5-sulfamoyl-benzoate9200-
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoatesVaries-

This table summarizes the binding affinities of different derivatives, indicating that this compound exhibits a significantly higher affinity for CAIX compared to other derivatives .

Case Studies and Research Findings

  • Anticancer Properties : A study focused on the design of sulfonamide derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting CAIX, suggesting potential applications in cancer therapy .
  • Pharmacokinetics : Research on the pharmacokinetics of related compounds indicates rapid absorption and conversion into active metabolites upon administration, supporting their viability as therapeutic agents .
  • Toxicological Assessments : Toxicological studies have evaluated the safety profile of this compound, revealing acceptable levels of toxicity when used within specified limits .

Q & A

What are the optimal synthetic routes for Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question
The synthesis typically involves esterification of 5-chlorosulfonyl-2-hydroxybenzoic acid (CAS 17243-13-9) using methanol under acidic catalysis. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of methanol. Post-synthesis purification via recrystallization from dichloromethane/hexane mixtures can achieve >95% purity, as evidenced by similar protocols for sulfonyl-containing esters . Monitoring reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and characterizing intermediates by FT-IR (S=O stretching at 1360–1380 cm⁻¹) ensures process control.

What advanced spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question
High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass confirmation (theoretical [M+H]<sup>+</sup> 234.00205), matching databases . X-ray crystallography, as demonstrated for structurally similar sulfonamide esters, offers definitive confirmation of molecular geometry and hydrogen bonding patterns . Complementary <sup>1</sup>H/<sup>13</sup>C NMR analysis should show characteristic deshielding of the aromatic proton at C-6 (δ ~8.25 ppm) and the methyl ester signal at δ ~3.90 ppm.

How does the chlorosulfonyl group's reactivity influence storage requirements and experimental handling protocols?

Basic Research Question
The chlorosulfonyl moiety's sensitivity to hydrolysis necessitates anhydrous conditions and inert atmosphere storage (-20°C under argon). Comparative studies on analogous sulfonyl chlorides demonstrate <5% decomposition over 6 months when stored as recommended . For experimental use, immediate consumption after dissolution in dry DMF or DMSO is advised. Quenching residual reagent with ice-cold sodium bicarbonate solution prevents equipment corrosion.

What strategies resolve contradictory literature reports on the nucleophilic substitution reactivity of the chlorosulfonyl group in this compound?

Advanced Research Question
Discrepancies in reaction rates with amines or alcohols may stem from varying water content in solvents. Systematic studies using Karl Fischer titration to control solvent moisture (<50 ppm) are crucial. For example, amidation reactions show 92% yield in rigorously dried THF versus 68% yield in technical-grade solvent . Parallel experimentation with deuterated solvents and monitoring by <sup>19</sup>F NMR (when using fluorinated analogs) helps differentiate true reactivity from artifact formation .

How can computational chemistry tools predict and explain the regioselectivity observed in further derivatization reactions of this compound?

Advanced Research Question
DFT calculations at the B3LYP/6-311+G(d,p) level accurately model electrophilic aromatic substitution patterns. Frontier molecular orbital analysis predicts preferential attack at the C-4 position (Fukui f<sup>−</sup> indices: C-4 = 0.152 vs. C-6 = 0.087), aligning with experimental nitration results . Molecular dynamics simulations in explicit DMSO solvent further explain temperature-dependent selectivity through activation energy differences (ΔΔG<sup>‡</sup> = 2.3 kcal/mol between ortho and para pathways).

What quality control measures are essential when using this compound as a key intermediate in pharmaceutical synthesis?

Advanced Research Question
Implement orthogonal purity assessments combining HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and differential scanning calorimetry (melting point verification against reference standards 168–170°C). For GMP-compliant production, track potential genotoxic impurities like residual sulfonic acid derivatives using LC-MS/MS with a detection limit <0.1% . Batch-to-batch consistency is confirmed through comparative 2D NMR (HSQC and HMBC) fingerprinting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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